1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile
Overview
Description
1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile typically involves the reaction of 2-chloropyrimidine with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, oxides, and reduced derivatives.
Scientific Research Applications
1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules with potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.
Biological Research: The compound is used in biological studies to investigate its effects on different biological pathways and molecular targets.
Industrial Applications: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
- 1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-5-fluoro-1H-pyrimidine-2,4-dione
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Uniqueness
1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile is unique due to its specific structural features, such as the presence of a cyclopropyl group and a nitrile group.
Properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c13-11-15-5-3-9(16-11)17-6-4-12(7-14,10(17)18)8-1-2-8/h3,5,8H,1-2,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCKLOOFSZIGKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCN(C2=O)C3=NC(=NC=C3)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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